

Preparation of O-Desmethyl Urapidil reference standards

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Compound of Interest

Compound Name: *O-Desmethyl Urapidil*

CAS No.: 91453-03-1

Cat. No.: B144119

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Application Note: Preparation of **O-Desmethyl Urapidil** Reference Standards

Introduction & Scope

O-Desmethyl Urapidil (CAS 91453-03-1) is a primary metabolite of the antihypertensive drug Urapidil. It is formed via O-demethylation of the methoxyphenyl moiety, primarily mediated by hepatic cytochrome P450 enzymes. In pharmaceutical development, this compound acts as a critical Reference Standard for two purposes:

- Pharmacokinetics (PK): Quantifying metabolite exposure in biological matrices (plasma/urine).
- Impurity Profiling: Monitoring potential degradation products or synthesis by-products in the Active Pharmaceutical Ingredient (API).

This guide details the de novo chemical synthesis of **O-Desmethyl Urapidil**. Unlike biological isolation (which yields milligram quantities of impure material), this chemical protocol is designed to produce gram-scale, high-purity (>99%) reference material suitable for NMR and mass spectrometry validation.

Chemical Identity & Properties

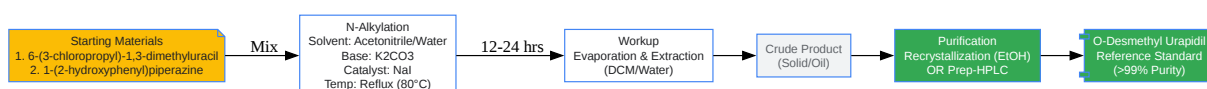
Property	Description
Chemical Name	6-[[3-[4-(2-Hydroxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil
CAS Number	91453-03-1
Molecular Formula	C ₁₉ H ₂₇ N ₅ O ₃
Molecular Weight	373.45 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)	~9.8 (Phenol), ~7.5 (Piperazine N)

Synthesis Protocol: Direct Nucleophilic Coupling

While **O-Desmethyl Urapidil** can be obtained by demethylating Urapidil (using BBr₃ or HBr), that route often yields difficult-to-separate mixtures of starting material and product. The Gold Standard method for reference material is the direct coupling of the uracil alkyl chloride with the corresponding hydroxyphenyl piperazine.

Reaction Scheme

The synthesis relies on the N-alkylation of 1-(2-hydroxyphenyl)piperazine with 6-(3-chloropropyl)-1,3-dimethyluracil.



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Figure 1: Synthetic workflow for the preparation of **O-Desmethyl Urapidil**.

Step-by-Step Procedure

Reagents:

- Compound A: 6-(3-chloropropyl)-1,3-dimethyluracil (1.0 eq)[1][2]
- Compound B: 1-(2-hydroxyphenyl)piperazine (1.1 eq)
- Base: Potassium Carbonate (K_2CO_3 , anhydrous, 2.0 eq)
- Catalyst: Sodium Iodide (NaI, 0.1 eq) - Accelerates the Finkelstein reaction in situ.
- Solvent: Acetonitrile (ACN) or DMF.[3]

Protocol:

- Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A (e.g., 5.0 g) in Acetonitrile (50 mL).
- Addition: Add Compound B (1-(2-hydroxyphenyl)piperazine) and K_2CO_3 . Finally, add the catalytic amount of NaI.
 - Expert Insight: The use of a mild base like K_2CO_3 is critical. Stronger bases (like NaH) generally deprotonate the phenol ($pK_a \sim 10$), leading to competitive O-alkylation side products. K_2CO_3 favors the alkylation of the more nucleophilic secondary amine of the piperazine.
- Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
 - Monitoring: Monitor reaction progress by TLC (DCM:MeOH 9:1) or HPLC. The starting chloride should disappear.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off inorganic salts (KCl, excess K_2CO_3).

- Concentrate the filtrate under reduced pressure to obtain a residue.
- Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude solid.

Purification Strategy

For a reference standard, "crude" purity is insufficient. Two stages of purification are recommended.

Stage 1: Recrystallization (Bulk Cleanup)

- Solvent System: Ethanol/Water or Isopropanol.
- Method: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity is just observed. Cool slowly to 4°C.
- Yield: Typically 70-80% recovery with >95% purity.[\[4\]](#)[\[5\]](#)

Stage 2: Preparative HPLC (Polishing) Required if the standard is for quantitative LC-MS/MS use.

- Column: C18 Prep Column (e.g., 19 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 60% B over 20 minutes.
- Collection: Collect the major peak (monitor at 270 nm). Lyophilize fractions to obtain a white, fluffy powder.

Analytical Validation (Self-Validating System)

To certify the material as a Reference Standard, it must pass the following identity and purity checks.

A. ¹H NMR Characterization (DMSO-d₆)

The spectrum must show the absence of the O-methyl singlet (present in Urapidil at ~3.8 ppm) and the presence of the phenolic proton.

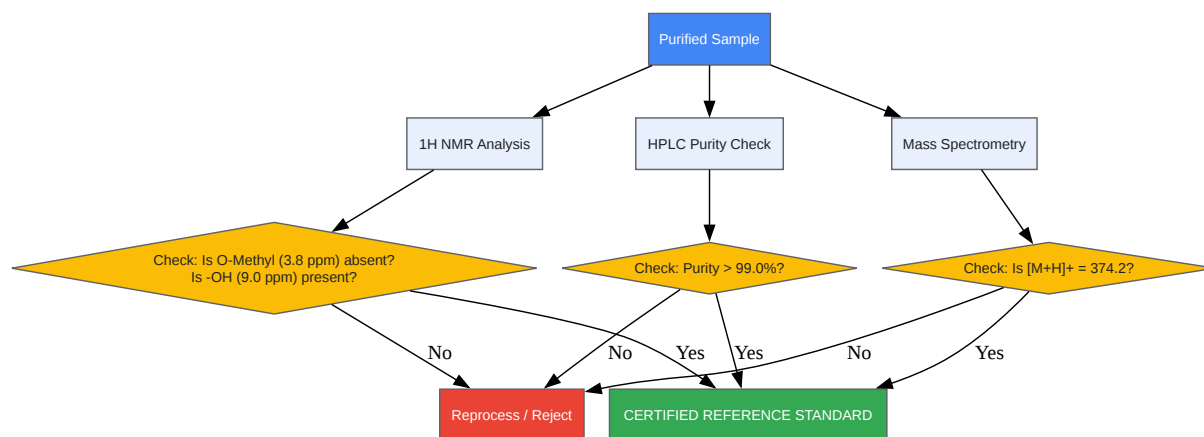
Chemical Shift (δ)	Multiplicity	Assignment	Diagnostic Value
9.0 - 9.5 ppm	Broad Singlet	-OH (Phenolic)	CONFIRMS IDENTITY (Absent in Parent)
6.8 - 7.0 ppm	Multiplet	Aromatic Protons	Phenyl Ring
3.2 & 3.4 ppm	Singlets	N-CH ₃ (2x)	Uracil Ring
2.9 - 3.1 ppm	Broad	Piperazine CH ₂	Piperazine Core
3.8 ppm	Singlet	-OCH ₃	MUST BE ABSENT

B. Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Parent Ion [M+H]⁺: Expected m/z 374.2.
- Differentiation: Urapidil [M+H]⁺ is 388.2. A mass shift of -14 Da confirms demethylation.

C. HPLC Purity check

- Requirement: > 99.0% Area under the curve.
- Impurity Limits: No single impurity > 0.5%.



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Figure 2: Analytical decision tree for certifying the reference standard.

Handling and Storage

- Sensitivity: The phenolic hydroxyl group makes **O-Desmethyl Urapidil** susceptible to oxidation over time, turning the solid pink/brown.
- Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).
- Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored at -80°C.

References

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